4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde

Descripción

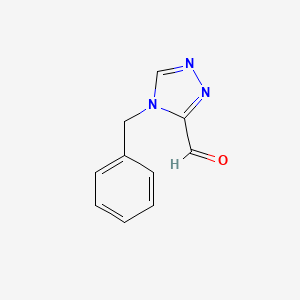

Structure

3D Structure

Propiedades

IUPAC Name |

4-benzyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-7-10-12-11-8-13(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXAYPCPSBFHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NN=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177028-45-4 | |

| Record name | 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 4 Benzyl 4h 1,2,4 Triazole 3 Carbaldehyde

Reactions of the Carbaldehyde Group

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions, making it a key handle for molecular elaboration.

The reaction of the carbaldehyde group with primary amines is a fundamental transformation that yields Schiff bases (or imines). This condensation reaction typically proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). nih.govrdd.edu.iqpensoft.net The formation of the imine is often catalyzed by a small amount of acid. scispace.com

This reaction is highly general and has been demonstrated with a wide array of aromatic and heterocyclic amines, leading to a diverse library of 1,2,4-triazole-containing Schiff bases. mdpi.comnih.gov The stability of these imines is generally enhanced by conjugation with aromatic or heteroaromatic rings. nih.gov

The general reaction is as follows: 4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde + R-NH₂ → 4-Benzyl-3-(R-iminomethyl)-4H-1,2,4-triazole + H₂O

Detailed studies on analogous 4-amino-1,2,4-triazole (B31798) derivatives reacting with various aromatic aldehydes have provided insight into the reaction mechanism. The process begins with the formation of a hemiaminal intermediate, which then undergoes dehydration to yield the final Schiff base. mdpi.comresearchgate.net The stability of the hemiaminal and the rate of its conversion to the imine can be influenced by the electronic nature of the substituents on the reacting aldehyde and the solvent used. mdpi.com

Table 1: Examples of Schiff Base Formation from 1,2,4-Triazole (B32235) Derivatives and Aldehydes This table presents data from reactions analogous to those of this compound, illustrating the general utility of this transformation.

| Triazole Reactant | Aldehyde | Resulting Schiff Base | Yield (%) | M.p. (°C) | Reference |

| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | 59% | 197-198 | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | p-Chlorobenzaldehyde | 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 58% | 205-206 | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | p-Methoxybenzaldehyde | 5-Benzyl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 53% | 191-192 | mdpi.com |

| 4-Amino-5-benzyl-4H-1,2,4-triazole-3-thiol | m-Nitrobenzaldehyde | 5-Benzyl-4-[(3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 69% | 181-182 | mdpi.com |

The carbaldehyde group can undergo both oxidation and reduction to yield other important functional groups.

Oxidation: The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 4-benzyl-4H-1,2,4-triazole-3-carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed for this transformation. This conversion is a key step in accessing a different class of triazole derivatives with potential applications as ligands or in peptide synthesis.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, (4-benzyl-4H-1,2,4-triazol-3-yl)methanol. This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose, selectively reducing aldehydes and ketones. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. umich.edu The resulting alcohol provides a new site for further chemical modification, such as esterification or conversion to an alkyl halide.

The electrophilic nature of the aldehyde's carbonyl carbon makes it susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, malononitrile (B47326), or ethyl cyanoacetate), typically in the presence of a basic catalyst like piperidine (B6355638) or an amine salt. beilstein-journals.orgnih.gov The reaction produces a new α,β-unsaturated system, which is a valuable synthetic intermediate. For instance, reaction with malononitrile would yield 2-((4-benzyl-4H-1,2,4-triazol-3-yl)methylene)malononitrile. These reactions are often efficient and can sometimes be performed under solvent-free conditions. beilstein-journals.orgresearchgate.net

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with high regioselectivity. masterorganicchemistry.com The reaction involves a phosphorus ylide (a Wittig reagent), such as benzyltriphenylphosphonium (B107652) chloride, which is generated by treating a phosphonium (B103445) salt with a strong base. youtube.com The ylide then reacts with the this compound to form an oxaphosphetane intermediate, which subsequently collapses to yield the alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comyoutube.com This methodology allows for the synthesis of various vinyl-substituted 1,2,4-triazoles. researchgate.net

Table 2: Representative Condensation Reactions of Aldehydes This table provides general examples of condensation reactions that are applicable to this compound.

| Reaction Type | Aldehyde | Nucleophile/Reagent | Catalyst/Base | Product Type | Reference |

| Knoevenagel | Aromatic Aldehyde | Malonodinitrile | Piperidine | Arylidene Malonodinitrile | beilstein-journals.org |

| Knoevenagel | 2-(1-Phenylvinyl)benzaldehyde | Dimethyl Malonate | TiCl₄-Pyridine | Cyclized Indene Derivative | nih.gov |

| Wittig | 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Sodium Hydroxide | trans-9-Styrylanthracene | youtube.com |

| Wittig | 1-Alkyl-1,2,3-triazole-4-carbaldehyde | Aryl-phosphonium salt | Sodium Ethoxide | Triazolo-stilbene | researchgate.net |

Reactivity of the Triazole Ring System

The benzyl (B1604629) group attached to the triazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. The substituent already present on the benzene (B151609) ring—in this case, the -(CH₂)-(4H-1,2,4-triazol-3-yl-carbaldehyde) group—directs the position of the incoming electrophile.

Alkyl groups are typically ortho, para-directing and activating. uci.eduyoutube.com Therefore, the methylene linker (-CH₂-) would favor substitution at the ortho and para positions of the phenyl ring. However, the electron-withdrawing nature of the triazole-carbaldehyde moiety connected to the methylene group will likely have a deactivating effect on the benzene ring, making these reactions slower than for toluene. Despite this deactivation, substitution is still expected to occur primarily at the ortho and para positions due to the directing influence of the alkyl linker.

The 1,2,4-triazole ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich aromatic character. However, the presence of three electronegative nitrogen atoms does reduce the electron density on the ring carbons, making them more susceptible to nucleophilic attack than the carbons in a benzene ring.

Nucleophilic attack is more likely if the ring is activated by quaternization of one of the nitrogen atoms to form a triazolium salt, which significantly increases the ring's electrophilicity. youtube.com Furthermore, the presence of a good leaving group on one of the ring carbons would facilitate a substitution reaction. Without such activation, direct nucleophilic attack on the C-H bonds of the triazole ring is an uncommon reaction pathway. The nitrogen atoms of the triazole ring, possessing lone pairs of electrons, are more likely to act as nucleophiles themselves, for instance, in alkylation reactions. youtube.com

Tautomerism and Isomerism in the 1,2,4-Triazole System Relevant to its Reactivity

The chemical reactivity of a heterocyclic compound is profoundly influenced by its tautomeric and isomeric forms. In the case of this compound, the structural characteristics of the 1,2,4-triazole core are pivotal in determining its chemical behavior.

The parent 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, existing as an equilibrium mixture of two primary forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.netresearchgate.net Numerous studies have indicated that the 1H tautomer is generally the more stable of the two. ijsr.net This tautomeric equilibrium is a dynamic process involving the migration of a proton between the nitrogen atoms of the ring. The position of this mobile hydrogen atom significantly alters the electronic distribution, aromaticity, and nucleophilic/electrophilic character of the ring, thereby dictating its reaction pathways.

However, in this compound, this characteristic prototropic tautomerism of the triazole ring is arrested. The presence of a non-labile benzyl group covalently bonded to the nitrogen atom at the 4-position effectively "locks" the ring in the 4H-isomeric form. Consequently, the molecule exists as a single, stable constitutional isomer with respect to the substitution pattern on the triazole core. This structural rigidity is a critical determinant of its reactivity, as it precludes any chemical transformations that would require the presence of a 1H-tautomer or an N-H proton on the heterocyclic ring. The molecule's reactivity is therefore consistently that of a 4-substituted-4H-1,2,4-triazole derivative.

While annular tautomerism is not a feature of this compound, isomerism related to its substituents is relevant to its chemical transformations. The carbaldehyde group at the 3-position does not exhibit significant keto-enol tautomerism. However, its chemical reactions can lead to the formation of products with geometric isomerism. For instance, condensation reactions of the aldehyde with primary amines or hydrazines yield Schiff bases or hydrazones, respectively. thieme.com The resulting carbon-nitrogen double bond (C=N) in these derivatives can exist as E/Z (syn/anti) geometric isomers. The formation and relative stability of these isomers depend on the reaction conditions and the steric and electronic properties of the substituents.

Derivative Synthesis and Functionalization of 4 Benzyl 4h 1,2,4 Triazole 3 Carbaldehyde

Synthesis of Azomethine Derivatives

Azomethines, also known as Schiff bases, are a class of compounds containing a carbon-nitrogen double bond. They are readily synthesized through the condensation reaction of a primary amine with an aldehyde. The aldehyde group of 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde provides a reactive site for the formation of such derivatives.

The general synthesis involves the reaction of the triazole carbaldehyde with a primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step. For example, refluxing an ethanolic solution of the aldehyde with a substituted amine in the presence of a catalyst like hydrochloric acid or acetic acid yields the corresponding azomethine. This method is a common and efficient way to link the triazole core to other molecular fragments. nih.govorientjchem.org

A wide variety of primary amines can be used in this reaction, including aromatic amines (such as substituted anilines), aliphatic amines, and heterocyclic amines, leading to a diverse library of azomethine derivatives. A similar reaction can be performed with hydrazine or its derivatives to form hydrazones. scirp.org The reaction of a related triazole carbaldehyde with hydrazine hydrate has been shown to produce the corresponding hydrazone, which can be further reacted to create more complex structures. scirp.org

Table 1: Examples of Azomethine Derivatives from this compound

| Reactant Amine | Resulting Azomethine Derivative |

|---|---|

| Aniline | N-((4-benzyl-4H-1,2,4-triazol-3-yl)methylene)aniline |

| 4-Chloroaniline | N-((4-benzyl-4H-1,2,4-triazol-3-yl)methylene)-4-chloroaniline |

| 4-Methoxyaniline | N-((4-benzyl-4H-1,2,4-triazol-3-yl)methylene)-4-methoxyaniline |

Formation of Substituted 4H-1,2,4-triazole-3-thiols and their Derivatives

While the title carbaldehyde is a product, the related 4-benzyl-4H-1,2,4-triazole-3-thiol is a crucial synthetic precursor in this family of compounds. The synthesis of 1,2,4-triazole-3-thiols is a well-established process. A common pathway begins with an acid hydrazide, such as phenylacetic acid hydrazide, which is structurally related to the benzyl (B1604629) moiety. nih.govresearchgate.net

The synthesis typically proceeds through the following steps:

Thiosemicarbazide (B42300) Formation : The starting acid hydrazide is reacted with an isothiocyanate to form a 1,4-disubstituted thiosemicarbazide. nih.gov Alternatively, the hydrazide can be reacted with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazinate salt. nepjol.infoktu.edu.tr

Cyclization : The intermediate thiosemicarbazide or dithiocarbazinate salt is then cyclized. This is commonly achieved by refluxing in an alkaline medium, such as a sodium hydroxide or potassium hydroxide solution. nih.govresearchgate.net The intramolecular condensation and dehydration lead to the formation of the 1,2,4-triazole-3-thiol ring.

Once formed, these triazole-thiols are versatile intermediates. The thiol group can be alkylated to form thioethers or used as a nucleophile in other reactions. Furthermore, by starting with precursors that introduce an amino group at the N4 position, compounds like 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol can be synthesized, which are themselves precursors to azomethine derivatives via reaction with various aldehydes. nih.govresearchgate.net

Expansion to Fused Heterocyclic Systems

The 4-benzyl-4H-1,2,4-triazole scaffold can be expanded to create more complex, fused heterocyclic systems. These reactions typically involve using a difunctionalized triazole precursor that can react with another molecule to close a new ring.

One established strategy involves the reaction of a 4-amino-1,2,4-triazole-3-thiol derivative with carboxylic acids or their equivalents. For instance, refluxing a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with various benzoic acids in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) can yield fused nih.govnepjol.infoktu.edu.trtriazolo[3,4-b] researchgate.netnepjol.infoktu.edu.trthiadiazole derivatives. utar.edu.my

Another approach utilizes a hydrazine-substituted triazole. A nih.govnepjol.infoktu.edu.trtriazolyl-hydrazine can be condensed with dicarboxylic acids or their esters to form fused systems, such as triazolo-phthalazines. researchgate.net The carbaldehyde group of the title compound can also be a starting point for ring fusion. For example, its reaction with malononitrile (B47326) can lead to the formation of fused pyran or thiazine systems. scirp.org These reactions demonstrate how the triazole ring can serve as a foundation for building polycyclic aromatic structures.

Design and Synthesis of Advanced Scaffolds bearing the 4-Benzyl-4H-1,2,4-triazole Moiety

The 4-benzyl-4H-1,2,4-triazole core is an excellent scaffold for the design of advanced molecules, particularly in medicinal chemistry. The term "scaffold" refers to a core molecular structure that can be systematically decorated with various functional groups to explore structure-activity relationships. Triazole derivatives are known to exhibit a wide range of biological activities. nveo.orgarabjchem.org

The design of advanced scaffolds often involves creating "hybrid" molecules by linking the triazole core to other pharmacologically active moieties. The carbaldehyde at the C3 position is an ideal handle for this purpose. For example, it can be converted into hydrazones, which connect the triazole scaffold to other aromatic and heterocyclic rings. nih.gov This approach has been used to synthesize 1,2,4-triazole (B32235) derivatives bearing a hydrazone moiety to investigate their effects on cancer cell growth. nih.gov

Systematic modification of the scaffold allows for the fine-tuning of its properties:

C3 Position : The carbaldehyde can be transformed into imines, hydrazones, alcohols, or used in cyclization reactions to attach diverse chemical groups.

N4 Position : The benzyl group can be replaced by other substituted aryl or alkyl groups to modify the molecule's steric and electronic properties, as well as its solubility and bioavailability.

C5 Position : Although unsubstituted in the parent carbaldehyde, this position can be functionalized during the synthesis of the triazole ring itself to introduce additional diversity.

By creating a library of such compounds, researchers can systematically investigate how different substituents influence the molecule's interaction with biological targets.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-((4-benzyl-4H-1,2,4-triazol-3-yl)methylene)aniline |

| N-((4-benzyl-4H-1,2,4-triazol-3-yl)methylene)-4-chloroaniline |

| N-((4-benzyl-4H-1,2,4-triazol-3-yl)methylene)-4-methoxyaniline |

| This compound hydrazone |

| 4-benzyl-4H-1,2,4-triazole-3-thiol |

| Phenylacetic acid hydrazide |

| 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol |

| nih.govnepjol.infoktu.edu.trtriazolo[3,4-b] researchgate.netnepjol.infoktu.edu.trthiadiazole |

Mechanistic Investigations of Reactions Involving 4 Benzyl 4h 1,2,4 Triazole 3 Carbaldehyde

Reaction Mechanism Elucidation for Key Transformations

While specific mechanistic studies on 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde are not extensively documented, the reactivity of the 1,2,4-triazole (B32235) nucleus and the carbaldehyde functional group have been investigated in related systems. These studies provide a foundation for proposing plausible reaction pathways for this compound.

A primary reaction of the carbaldehyde group is the formation of Schiff bases through condensation with primary amines. This reaction is generally understood to proceed in two main steps. The initial step involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final Schiff base. The formation of stable hemiaminals has been observed in the reaction of substituted benzaldehydes with 4-amino-3,5-dimethyl-1,2,4-triazole. mdpi.com Theoretical examinations of Schiff base formation from benzaldehyde and 4-amino-4H-1,2,4-triazole support this two-step mechanism. mdpi.com

Another key transformation of the 1,2,4-triazole ring system involves its synthesis, which can provide insights into its stability and reactivity. The synthesis of related 4H- nih.govresearchgate.nettriazole-3-yl-amines from 1,3-disubstituted thioureas is proposed to proceed through the formation of a carbodiimide, followed by a sequential addition-dehydration with acyl hydrazides. nih.gov The rate-limiting step in this reaction appears to be the addition-dehydration, with the ring closure being influenced by the electronic nature of the substituents on the nitrogen atoms. nih.gov

Kinetic Studies of Derivatization Reactions

Kinetic studies are essential for quantifying the rates of chemical reactions and for providing further evidence for proposed mechanisms. For derivatives of 1,2,4-triazole, kinetic investigations have often focused on their thermal decomposition to assess their stability. For instance, the thermal behavior of certain 1,2,4-triazole derivatives has been studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), allowing for the determination of kinetic parameters such as the order of reaction, activation energy, and pre-exponential factor for the decomposition process.

The following table illustrates the type of data that can be obtained from kinetic studies, using the thermal decomposition of hypothetical 1,2,4-triazole derivatives as an example.

| Derivative | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) |

| MM4c | 217 | 82.40 | 1 |

| MM4d | 259 | 90.11 | 1 |

| MM4e | 253 | 87.35 | 1 |

Note: The data in this table is based on studies of related 1,2,4-triazole derivatives and is for illustrative purposes only.

Catalytic Approaches in Triazole Functionalization

Catalysis plays a pivotal role in the functionalization of heterocyclic compounds, including 1,2,4-triazoles. Various catalytic systems have been developed to achieve efficient and selective transformations of the triazole ring.

Palladium- and copper-catalyzed C-H functionalization reactions have emerged as powerful tools for the arylation of 1,2,4-triazole rings. nih.gov For instance, a palladium-catalyzed coupling reaction has been developed for the direct C-H arylation of 1-substituted-1,2,4-triazoles, employing an air-stable phosphonium (B103445) salt as a ligand and a carboxylic acid as a co-catalyst. nih.gov Similarly, copper-diamine catalytic systems have been utilized for the C-H bond functionalization of the 1,2,4-triazole ring with aryl bromides. nih.gov The regioselectivity of these reactions is influenced by the electronic properties of the triazole ring, with deprotonation often occurring at the more electron-deficient C-5 position. nih.gov

In addition to metal-catalyzed C-H functionalization, other catalytic approaches have been explored for the synthesis and modification of 1,2,4-triazoles. For example, a magnetically separable and reusable nanocatalyst has been employed for the efficient synthesis of novel 3-pyrazolyl-4H-1,2,4-triazole derivatives through a multicomponent reaction. researchgate.net Copper(I) complexes have also been used to catalyze the one-pot synthesis of symmetrically and unsymmetrically substituted 1,2,4-triazoles from hydroxylamine and nitriles. nih.gov

The table below summarizes some of the catalytic systems used in the functionalization of 1,2,4-triazoles.

| Catalyst System | Reaction Type | Substrate | Outcome |

| Pd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄ | C-H Arylation | 1-Substituted-1,2,4-triazole | Arylated 1,2,4-triazole |

| Cu-diamine | C-H Arylation | 1,2,4-triazole | C-5 arylated 1,2,4-triazole |

| NiFe₂O₄@SiO₂ⁿPr@amino glucose | Multicomponent Reaction | Pyrazole carbaldehydes, semicarbazide, alcohols | 3-Pyrazolyl-4H-1,2,4-triazole derivatives |

| Cu(I) complex | One-pot synthesis | Hydroxylamine, nitriles | Substituted 1,2,4-triazoles |

Advanced Spectroscopic and Structural Elucidation of 4 Benzyl 4h 1,2,4 Triazole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 4-benzyl-4H-1,2,4-triazole derivatives by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H-NMR spectra of these compounds, the benzyl (B1604629) group protons are characteristic. The methylene (B1212753) protons (N-CH₂) typically appear as a singlet at approximately 5.6 ppm. rsc.org The aromatic protons of the benzyl ring usually present as a multiplet in the range of 7.3-7.4 ppm. rsc.org For the parent 4-benzyl-4H-1,2,4-triazole, the two protons on the triazole ring would exhibit distinct signals. In derivatives where the 3-position is substituted, such as with a carbaldehyde group, a single proton signal for the C5-H of the triazole ring is expected.

For the target compound, 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde, the aldehyde proton (-CHO) would produce a highly deshielded singlet, anticipated to be in the 9-10 ppm region. This is observed in a related isomer, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde, where the aldehyde proton signal appears at 10.15 ppm. mdpi.com

In ¹³C-NMR spectroscopy, the methylene carbon of the benzyl group is typically found around 53-54 ppm. rsc.org The carbons of the benzyl aromatic ring resonate in the 127-136 ppm region. rsc.org The carbon atoms of the triazole ring have distinct chemical shifts that are sensitive to the substitution pattern. For the aldehyde-substituted derivative, the carbonyl carbon (C=O) is expected to have a chemical shift in the highly deshielded region of 180-190 ppm, as seen in 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde where it appears at 185.1 ppm. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,4-Triazole (B32235) Derivatives

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Benzyl-4-(2-nitrophenyl)-1H-1,2,3-triazole | 5.67 (s, 2H, CH₂), 7.33-7.38 (m, 5H, Ar-H), 7.60-7.91 (m, 4H, Ar-H), 8.60 (s, 1H, triazole-H) | 53.0 (CH₂), 123.4, 123.7, 123.9, 127.9, 128.2, 128.8, 129.4, 130.3, 132.5, 135.8, 141.8, 148.1 | rsc.org |

| 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde | 10.15 (s, 1H, CHO), 8.16 (s, 1H, triazole-H), 7.29-7.44 (m, 5H, Ar-H), 5.63 (s, 2H, CH₂) | 185.1 (CHO), 148.0, 134.0, 129.4, 129.1, 128.3, 125.2, 54.5 (CH₂) | mdpi.com |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 13.81 (s, 1H, SH), 7.10-7.45 (m, 10H, Ar-H), 3.81 (s, 2H, CH₂) | Not provided | nih.gov |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, IR spectra reveal key structural features.

A crucial vibration for the title compound is the C=O stretch of the aldehyde group, which typically gives rise to a strong absorption band in the region of 1680–1715 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as one or two bands between 2700 and 2900 cm⁻¹.

General features for this class of compounds include:

Aromatic C-H stretching: Bands observed above 3000 cm⁻¹. scispace.com

Aliphatic C-H stretching: Bands from the benzyl CH₂ group appearing just below 3000 cm⁻¹. researchgate.net

C=C and C=N stretching: Aromatic C=C and triazole C=N ring stretching vibrations typically occur in the 1450–1620 cm⁻¹ region. scispace.comresearchgate.net

N-N stretching: The stretching vibration of the N-N bond within the triazole ring can also be identified. scispace.com

In thiol derivatives, such as 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol, a weak S-H stretching band is observed around 2550 cm⁻¹, and the C=S (thione) band appears near 1238 cm⁻¹. nih.govscispace.com

Table 2: Key IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Compound | N-H Stretch (cm⁻¹) | C-H Aromatic (cm⁻¹) | C=O or C=N Stretch (cm⁻¹) | C=S Stretch (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| 5-(4-(4-Bromophenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3410 | 3086, 3061, 3028 | 1617 (C=N) | 1238 | scispace.com |

| 5-Benzyl-4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol | 3355 | Not specified | 1625 (C=N) | Not specified (SH at 2561) | nih.gov |

| 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Not applicable | 3133 | Not specified | Not applicable | rsc.org |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the elemental composition.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (C₁₀H₉N₃O). Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and cleavage of the benzyl group, leading to a prominent peak for the benzyl cation (C₇H₇⁺) at m/z 91.

HRMS analysis of various triazole derivatives confirms their elemental formulas with high precision. For example, the HRMS data for 3,5-bis(4-bromophenyl)-4-ethyl-4H-1,2,4-triazole showed a found m/z of 405.9544 for the [M+H]⁺ ion, which corresponds closely to the calculated mass of 405.9549 for C₁₆H₁₄Br₂N₃⁺. Such accuracy is crucial for confirming the synthesis of novel compounds.

Table 3: Mass Spectrometry Data for Selected Triazole Derivatives

| Compound | Ionization Method / Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde | [M+H]⁺ | 174.06619 | Predicted Data | uni.lu |

| 4-phenyl-4H-1,2,4-triazole-3-carbaldehyde | [M+Na]⁺ | 196.04813 | Predicted Data | uni.lu |

| 4-(diethylamino)-2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | HRMS | Not specified | Confirmed | cahiersmagellanes.com |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available, data from closely related compounds offer significant insights into its likely solid-state conformation.

The crystal structure of a heterobimetallic complex containing the 4-benzyl-4H-1,2,4-triazole ligand has been reported. nih.gov This analysis confirms the connectivity of the benzyl group to the N4 position of the triazole ring. In other triazole-carbaldehyde derivatives, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, the molecule is observed to be relatively flat, with a small dihedral angle between the triazole and phenyl rings (2.44°). researchgate.net This planarity facilitates specific intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

Analysis of related structures shows that the triazole ring can exhibit significant interplanar angles with its substituents. For example, in 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole ring forms angles of approximately 64° and 77° with the phenyl and benzothiazole planes, respectively. nih.gov Such studies are crucial for understanding the supramolecular chemistry of this class of compounds.

Table 4: Crystallographic Data for 1,2,4-Triazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| [Ag₂(VO₂F₂)₂(C₉H₉N₃)₄] (contains 4-benzyl-4H-1,2,4-triazole ligand) | Not specified | Not specified | The triazole ligand bridges metal centers. | nih.gov |

| 2-Phenyl-2H-1,2,3-triazol-4-carbaldehyde | Monoclinic | P2₁/c | Dihedral angle between triazole and phenyl rings is 2.44(7)°. | researchgate.net |

| A 4-(4-chlorophenyl)-thiazole derivative containing a 1,2,3-triazole moiety | Triclinic | P-1 | Molecule is mostly planar, but one fluorophenyl group is oriented perpendicularly. | cardiff.ac.uk |

Despite a thorough search of scientific literature, detailed computational and theoretical studies focusing specifically on the chemical compound This compound are not available in the public domain. The requested in-depth analysis, covering the specific outline of quantum chemical calculations, molecular dynamics simulations, theoretical reactivity predictions, and in silico studies for this exact molecule, has not been published.

Scientific research in computational chemistry is vast, but it often concentrates on molecules with known significant biological activity or specific industrial applications. While numerous studies have been conducted on the 1,2,4-triazole scaffold and its various derivatives, the specific combination of a 4-benzyl group and a 3-carbaldehyde group on the 4H-1,2,4-triazole ring does not appear to have been a subject of dedicated computational investigation according to the available data.

General methodologies for the topics outlined are well-established in the field of computational chemistry:

Quantum Chemical Calculations (DFT): Density Functional Theory is a standard method used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. These calculations could theoretically be performed on this compound to predict its properties.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational landscape and dynamic behavior of molecules over time. Such simulations would provide insight into the flexibility of the benzyl group and its interaction with the triazole ring.

Theoretical Reactivity Predictions: Computational methods can be used to calculate reactivity descriptors, such as frontier molecular orbital energies (HOMO/LUMO) and molecular electrostatic potential maps, to predict the most likely sites for chemical reactions.

In Silico Studies for Scaffold Potential: These studies, often involving molecular docking and virtual screening, are used to assess the potential of a molecule to interact with biological targets, such as enzymes or receptors. The 1,2,4-triazole scaffold itself is known to be a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.

However, without specific published research on this compound, providing a scientifically accurate and detailed article that adheres to the requested structure is not possible. Any attempt to do so would involve speculation and extrapolation from other, different molecules, which would not meet the required standards of scientific accuracy for this specific compound.

Computational Chemistry and Theoretical Studies of 4 Benzyl 4h 1,2,4 Triazole 3 Carbaldehyde

In Silico Studies for Scaffold Potential

Ligand Design Principles

The design of effective ligands based on the 4-benzyl-4H-1,2,4-triazole-3-carbaldehyde scaffold is guided by several key principles derived from computational analysis of the core structure and its derivatives. The 1,2,4-triazole (B32235) ring is a well-established pharmacophore in medicinal chemistry, valued for its metabolic stability and its capacity to engage in various non-covalent interactions. pensoft.netresearchgate.net

Core Scaffold Interactions: The 1,2,4-triazole ring itself is a bioisostere of amide and ester groups, capable of forming crucial interactions with biological targets. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in related tautomeric forms can be a hydrogen bond donor. pensoft.net This dual capacity, combined with its dipole character and relative rigidity, allows the triazole ring to orient other substituents effectively within a receptor's binding site. nih.gov

Role of the N-4 Benzyl (B1604629) Group: The benzyl substituent at the N-4 position plays a significant role in defining the ligand's binding affinity and selectivity. This group introduces a key hydrophobic element to the molecule. Computational models suggest that the benzyl ring can participate in several types of interactions:

Hydrophobic Interactions: The phenyl ring can fit into hydrophobic pockets within a protein's active site.

π-π Stacking: The aromatic ring can stack with aromatic residues of amino acids like phenylalanine, tyrosine, or tryptophan. pensoft.net

C-H···π Interactions: The C-H bonds of the benzyl group can interact with the electron-rich π systems of the receptor.

Function of the C-3 Carbaldehyde Group: The carbaldehyde group at the C-3 position is a versatile feature in ligand design.

Hydrogen Bond Acceptor: The oxygen atom of the aldehyde is a strong hydrogen bond acceptor, capable of forming key interactions with hydrogen bond donors in a receptor, such as the N-H groups of amino acid side chains.

Synthetic Handle: This group serves as a valuable synthetic intermediate. It allows for the straightforward creation of a diverse library of derivatives, such as Schiff bases, alcohols, or carboxylic acids, enabling extensive structure-activity relationship (SAR) studies. nih.gov The exploration of such derivatives is a common strategy to optimize ligand binding and pharmacological properties. ekb.eg

| Structural Component | Potential Molecular Interactions | Significance in Ligand Design |

|---|---|---|

| 1,2,4-Triazole Core | Hydrogen Bonding (Acceptor/Donor), Dipole-Dipole | Acts as a stable, rigid scaffold; bioisostere for amide/ester groups. nih.gov |

| N-4 Benzyl Group | Hydrophobic Interactions, π-π Stacking, C-H···π Interactions | Provides anchor points for binding in hydrophobic pockets and enhances affinity through aromatic interactions. pensoft.netnih.gov |

| C-3 Carbaldehyde Group | Hydrogen Bond Acceptor, Covalent Bonding (potential) | Forms directed interactions with the target and serves as a key point for chemical modification to explore SAR. nih.gov |

Scaffold Prioritization for Further Chemical Exploration

The this compound framework is considered a "privileged scaffold" in drug discovery, justifying its prioritization for further chemical exploration. This prioritization is based on its synthetic accessibility, structural versatility, and the wide range of biological activities demonstrated by related compounds.

Broad Pharmacological Profile: The 1,2,4-triazole nucleus is a core component in a multitude of clinically approved drugs and biologically active compounds. researchgate.net Derivatives of this scaffold have shown a wide array of pharmacological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. nih.govresearchgate.net This proven track record suggests that new derivatives of the this compound scaffold have a high probability of exhibiting useful biological effects.

Synthetic Tractability: The synthesis of 4,5-disubstituted-4H-1,2,4-triazoles is well-established, allowing for the efficient production of the core scaffold. nih.gov The presence of the carbaldehyde group at the C-3 position further enhances its value, as it provides a reactive site for a variety of chemical transformations. This allows medicinal chemists to readily generate large libraries of analogues for high-throughput screening and lead optimization by modifying this position. ekb.eg

Favorable Physicochemical and Pharmacokinetic Properties: The 1,2,4-triazole ring imparts favorable properties to a drug candidate. It is metabolically stable and can improve the solubility of a molecule due to its polar nature. pensoft.netresearchgate.net These characteristics can lead to improved pharmacokinetic profiles, such as better absorption, distribution, metabolism, and excretion (ADME) properties. pensoft.net The benzyl group at the N-4 position allows for fine-tuning of lipophilicity, which is a critical parameter for oral bioavailability and cell membrane permeability. The ability to modify substituents at various positions on the triazole ring provides a strategy to balance efficacy with drug-like properties. nih.gov

| Criteria | Justification | Supporting Evidence |

|---|---|---|

| Biological Significance | The 1,2,4-triazole core is a "privileged scaffold" present in numerous approved drugs with a wide spectrum of activities. | Derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netresearchgate.net |

| Synthetic Accessibility | Established and versatile synthetic routes allow for efficient construction of the core and its derivatives. | The C-3 carbaldehyde is a key functional group for creating diverse compound libraries. nih.govekb.eg |

| Structural & Chemical Diversity | Multiple substitution points (N-4, C-3, C-5) allow for extensive chemical modification and optimization of activity and properties. | SAR studies show that small changes to substituents can significantly alter biological activity. nih.gov |

| Drug-like Properties | The scaffold offers metabolic stability and the potential to modulate solubility and lipophilicity. | The polar triazole ring can enhance solubility and improve the pharmacokinetic profile of a ligand. pensoft.netresearchgate.net |

Applications in Organic Synthesis and Material Science

4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde as a Versatile Synthetic Intermediate

This compound serves as a pivotal building block in the synthesis of a variety of organic compounds due to the reactivity of its aldehyde functional group. This versatility allows for its use in the construction of more complex molecular frameworks. The aldehyde group makes it a prime candidate for condensation reactions, particularly with amines, to form Schiff bases (imines). These reactions are fundamental in creating a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The synthetic utility of triazole carbaldehydes, such as this compound, is well-documented. The formyl group is a versatile handle for further chemical transformations. For instance, it can readily react with hydrazines to yield hydrazones, which themselves are important intermediates for synthesizing other heterocyclic systems. scirp.org The presence of the 1,2,4-triazole (B32235) ring, a stable aromatic system, imparts specific electronic properties and hydrogen bonding capabilities to the resulting molecules. nih.gov This combination of a reactive aldehyde and a stable heterocyclic core makes this compound a valuable intermediate for chemists. ontosight.airesearchgate.net

Precursor for Complex Heterocyclic Architectures

The strategic placement of the carbaldehyde group on the 4-benzyl-4H-1,2,4-triazole scaffold enables its use as a precursor for the synthesis of a wide range of complex heterocyclic architectures. The aldehyde can participate in various cyclization and multicomponent reactions to build fused and linked heterocyclic systems.

For example, derivatives of 1,2,4-triazole carbaldehydes can be used to construct fused ring systems. The reaction of the aldehyde with compounds containing active methylene (B1212753) groups can lead to the formation of new rings fused to the triazole core. Similarly, reactions with binucleophilic reagents can result in the formation of larger, more complex heterocyclic structures. The synthesis of such compounds is of significant interest due to the wide range of biological activities associated with 1,2,4-triazole-containing molecules. nveo.org The development of efficient synthetic routes to these complex architectures often relies on the reactivity of intermediates like this compound. researchgate.net

Role in Ligand Design for Coordination Chemistry

The 1,2,4-triazole nucleus and the appended carbaldehyde group in this compound make it and its derivatives excellent candidates for ligand design in coordination chemistry. The nitrogen atoms of the triazole ring can act as donor atoms, allowing for coordination with metal ions. tuwien.at Furthermore, the aldehyde group can be readily converted into other functionalities, such as imines (Schiff bases), which introduce additional coordination sites. mdpi.com

Derivatives of this compound, particularly Schiff bases formed by its condensation with various primary amines, have been extensively studied for their metal chelation properties. ekb.eg These Schiff base ligands can coordinate to a variety of transition metal ions, including Co(II), Ni(II), Cu(II), and Pd(II), through the imine nitrogen and one of the triazole nitrogen atoms. ekb.egnih.gov The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. sci-hub.se This enhancement is sometimes explained by chelation theory, which suggests that the coordination of the metal ion reduces its polarity, allowing for easier penetration through the lipid membranes of cells. sci-hub.se The study of these metal chelates is a significant area of research in bioinorganic chemistry. nih.gov

| Ligand Derivative | Metal Ion | Coordination Geometry | Reference |

|---|---|---|---|

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Co(II) | Octahedral | ekb.eg |

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Ni(II) | Octahedral | ekb.eg |

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Cu(II) | Octahedral | ekb.eg |

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Pd(II) | Square Planar | ekb.eg |

| Schiff base of 4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol and 2-hydroxybenzaldehyde | Cd(II) | Tetrahedral | ekb.eg |

The coordination of metal ions with ligands derived from this compound can lead to a remarkable structural diversity in the resulting complexes. The coordination mode of the 1,2,4-triazole ring can vary, with coordination possible through different nitrogen atoms. tuwien.at This, combined with the potential for the Schiff base side chain to also coordinate, allows for the formation of mononuclear, binuclear, or polynuclear complexes. mdpi.com The geometry of the resulting metal-triazole complexes can range from tetrahedral and square planar to octahedral, depending on the metal ion and the specific ligand structure. ekb.eg This structural variety is crucial as the biological and material properties of the complexes are often highly dependent on their three-dimensional structure.

Potential in Functional Materials Development

The unique electronic properties and structural features of this compound and its derivatives suggest their potential in the development of functional materials. The high nitrogen content of the 1,2,4-triazole ring makes it a candidate for the development of high-energy-density materials. nih.gov By incorporating functional groups and forming bridged structures, new energetic materials with desirable properties such as high density and detonation velocity can be designed. nih.gov

Furthermore, the ability of triazole derivatives to form stable metal complexes opens up possibilities in the creation of materials with interesting magnetic, optical, or catalytic properties. Metal-organic frameworks (MOFs) based on triazole-carboxylate ligands have been synthesized, demonstrating the versatility of the triazole core in building extended structures. The luminescent properties of some 4H-1,2,4-triazole derivatives also suggest potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs). nih.gov The development of metal-based drugs and functional materials from 1,2,4-triazole Schiff bases is an active area of research. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies for creating 4-Benzyl-4H-1,2,4-triazole-3-carbaldehyde is crucial for its broader application. While classical methods exist, future research should focus on developing more efficient, sustainable, and versatile synthetic strategies.

Multicomponent Reactions (MCRs): One-pot MCRs offer an atom-economical and efficient approach to complex molecules. organic-chemistry.org Future work could explore the development of novel MCRs that directly yield the this compound scaffold from simple, readily available starting materials. This would streamline the synthesis, reduce waste, and potentially allow for rapid generation of a library of analogues.

Metal-Free Synthesis: To enhance the environmental friendliness of the synthesis, metal-free catalytic systems are highly desirable. isres.org Research into organocatalysis or iodine-mediated reactions could provide greener alternatives to traditional metal-catalyzed cyclization methods. isres.org These approaches often offer different selectivity and functional group tolerance.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of heterocyclic compounds. organic-chemistry.orgnih.govresearchgate.net A systematic investigation into MAOS for the key cyclization and functionalization steps in the synthesis of this compound could lead to highly efficient and rapid production protocols.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste | Design of novel one-pot reactions |

| Metal-Free Synthesis | Environmentally friendly, avoids metal contamination | Exploration of organocatalysis and iodine catalysis |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Optimization of reaction conditions for key synthetic steps |

Exploration of Underutilized Reactivity Pathways

The reactivity of this compound is largely centered around standard aldehyde chemistry. However, the interplay between the aldehyde functionality and the triazole ring presents opportunities for novel and underutilized transformations.

Tandem and Cascade Reactions: The aldehyde group can serve as a reactive handle to initiate tandem or cascade reactions. For instance, a reaction could be designed where an initial transformation at the aldehyde group triggers a subsequent reaction involving the triazole ring, leading to complex fused heterocyclic systems in a single operation. nih.gov

Role in Asymmetric Catalysis: The triazole moiety can act as a ligand for metal catalysts. Future research could explore the synthesis of chiral derivatives of this compound to be used as ligands in asymmetric catalysis, leveraging the coordinating ability of the triazole nitrogens.

Photochemical Reactivity: The UV absorption properties of the triazole ring suggest potential for photochemical reactions. researchgate.net Investigating the photochemical behavior of this compound, such as cycloadditions or rearrangements initiated by light, could open up new synthetic pathways to novel molecular architectures.

Advanced Computational Modeling for Predictive Synthesis and Design

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, which can significantly accelerate research and development.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and novel synthetic reactions. cdnsciencepub.comdnu.dp.uanih.gov This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts. cdnsciencepub.comdnu.dp.ua Computational studies can also predict the feasibility of proposed, yet untested, reaction pathways.

Design of Functional Derivatives: Molecular modeling and docking studies can predict the interaction of derivatives of this compound with biological targets. nih.govnih.gov This in silico screening can prioritize the synthesis of compounds with high potential for applications in medicinal chemistry, for instance, as enzyme inhibitors. nih.gov

Prediction of Material Properties: Computational methods can be used to predict the electronic and photophysical properties of polymers or supramolecular assemblies derived from this triazole-carbaldehyde. researchgate.net This would enable the rational design of new materials with specific desired characteristics for applications in electronics or photonics.

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanisms | Optimize synthetic routes and predict new reactions |

| Molecular Docking | Drug Design | Identify potential biological targets and design potent inhibitors |

| Property Prediction | Materials Science | Design novel materials with tailored electronic and optical properties |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry provides a platform for safer, more efficient, and scalable chemical synthesis compared to traditional batch methods. springerprofessional.de

Continuous-Flow Synthesis: Developing a continuous-flow process for the synthesis of this compound would offer significant advantages in terms of safety, reproducibility, and scalability. researchgate.netdurham.ac.uk Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. researchgate.netacs.org

Automated Library Synthesis: The integration of flow chemistry with automated platforms would enable the rapid synthesis of a large library of derivatives. nih.gov By systematically varying the substituents on the benzyl (B1604629) group or by modifying the aldehyde, a diverse set of compounds could be generated for high-throughput screening in drug discovery or materials science.

Telescoped Reactions: Flow chemistry is ideally suited for telescoping multiple reaction steps into a single, continuous process, minimizing manual handling and purification of intermediates. durham.ac.ukuc.pt A future research goal would be to design a multi-step flow synthesis that starts from basic precursors and delivers the final product or its derivatives in a fully automated fashion. uc.pt

Investigation into Supramolecular Assembly based on Triazole Interactions

The 1,2,4-triazole (B32235) ring is an excellent motif for directing supramolecular assembly due to its ability to participate in various non-covalent interactions. nih.gov

Hydrogen Bonding Networks: The nitrogen atoms of the triazole ring are effective hydrogen bond acceptors, while C-H bonds adjacent to the ring can act as weak hydrogen bond donors. rsc.orgresearchgate.net The amino group in derivatives like 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole can also serve as an additional hydrogen bonding site. acs.org Future studies could explore how this compound and its derivatives self-assemble in the solid state to form predictable and potentially functional crystalline architectures.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The triazole nitrogens are excellent coordination sites for metal ions. wikipedia.org This property can be exploited to construct coordination polymers and MOFs. Research in this area would involve reacting the title compound or its derivatives with various metal salts to create new materials with potential applications in gas storage, catalysis, or sensing.

Anion Recognition: The polarized C-H bonds of the triazole ring can interact with anions, making triazole-based structures interesting candidates for anion sensors. researchgate.netnih.gov By incorporating appropriate signaling units, derivatives of this compound could be designed as selective and sensitive receptors for environmentally or biologically important anions. nih.gov The synthesis of macrocycles containing the triazolium unit could further enhance these anion-binding capabilities. nih.gov

Q & A

Basic Research Question

- NMR :

- ¹H NMR : Aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Benzyl protons resonate as a multiplet at δ 7.2–7.5 ppm, while triazole protons appear at δ 8.1–8.3 ppm.

- ¹³C NMR : The aldehyde carbon is observed at δ 190–195 ppm, and triazole carbons at δ 145–155 ppm .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C=N (triazole) at ~1600 cm⁻¹.

Cross-validation with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

How do structural modifications at the benzyl or triazole moieties influence the compound’s biological activity, and what analytical methods validate these structure-activity relationships (SAR)?

Advanced Research Question

- Benzyl substitutions : Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antifungal activity by increasing electrophilicity at the triazole core, as shown in fungicidal assays against Candida albicans .

- Triazole modifications : Introducing thione (-S) or methyl groups alters pharmacokinetic properties (e.g., logP) and binding affinity to cytochrome P450 enzymes, assessed via molecular docking and in vitro inhibition assays .

Methodological validation :- X-ray crystallography resolves steric effects of substituents (e.g., Cambridge Crystallographic Data Centre depository CCDC-1441403 for analogous triazoles) .

- Dose-response curves (IC₅₀ values) and statistical models (e.g., ANOVA) quantify activity differences between derivatives .

In crystallographic studies, what challenges arise in resolving the molecular structure of triazole-carbaldehyde derivatives, and how can X-ray diffraction parameters be optimized?

Advanced Research Question

- Challenges :

- Low crystal quality due to flexible benzyl groups or solvent inclusion.

- Weak diffraction from small crystal sizes (<0.2 mm).

- Optimization strategies :

- Crystallization : Use slow evaporation in DMSO/EtOH mixtures to promote ordered packing.

- Data collection : Employ synchrotron radiation for high-resolution data (≤0.8 Å) and multi-scan corrections (e.g., SADABS) to mitigate absorption effects .

- Refinement : Apply SHELXL with restraints on anisotropic displacement parameters for aldehyde and triazole moieties .

How can researchers resolve discrepancies in reported biological activity data for triazole-carbaldehyde derivatives across studies?

Advanced Research Question

Contradictions often arise from:

- Assay variability : Differences in microbial strains (e.g., gram-negative vs. gram-positive bacteria) or cell lines.

- Solubility issues : Use DMSO stocks >10 mM to avoid precipitation in aqueous media, confirmed by dynamic light scattering (DLS) .

Resolution strategies :- Meta-analysis : Normalize data using Z-score transformations to compare activities across studies.

- Dose standardization : Express activity as µg/mL rather than molarity to account for molecular weight differences.

- Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) to calibrate lab-specific conditions .

What computational methods are suitable for predicting the reactivity and stability of this compound in synthetic or biological environments?

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., aldehyde carbon reactivity toward nucleophiles) .

- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability over 100-ns trajectories (software: GROMACS).

- ADMET prediction : Tools like SwissADME estimate bioavailability (%ABS) and CYP450 inhibition risks using QSAR models trained on triazole databases .

How can researchers mitigate decomposition or side reactions during storage and handling of this compound?

Basic Research Question

- Storage : Store at –20°C under argon in amber vials to prevent oxidation of the aldehyde group.

- Handling : Prepare fresh solutions in anhydrous DMSO or ethanol; avoid prolonged exposure to moisture or light.

- Purity checks : Monthly HPLC analysis (C18 column, acetonitrile/water gradient) monitors degradation products (e.g., carboxylic acid derivatives) .

What are the key considerations for designing derivatives of this compound to enhance selectivity toward specific biological targets?

Advanced Research Question

- Pharmacophore mapping : Retain the triazole-carbaldehyde core for target binding while modifying substituents to optimize:

- Selectivity assays : Use competitive binding studies (SPR or ITC) to compare affinity between target and off-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.